molecular formula C22H18FN3O4S B2543835 2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide CAS No. 1252567-07-9

2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide

Cat. No. B2543835
CAS RN: 1252567-07-9
M. Wt: 439.46
InChI Key: VJJBPHHMISNENU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, a compound closely related to the one , was achieved through a process that has not been detailed in the provided data. However, it is mentioned that the crystal structure of the synthesized compound was determined using X-ray single-crystal diffraction, indicating a meticulous approach to confirming the molecular structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of the synthesized compound is characterized by its monoclinic crystal system and space group P21/n. The precise measurements of the unit cell dimensions (a=0.7377 nm, b=1.2036 nm, c=2.6846 nm, β-90.895°) and other crystallographic parameters such as volume (V=2.3833 nm³), molecular weight (Mr=544.98), and density (Dc=1.519 g/cm³) were provided. These parameters are crucial for understanding the spatial arrangement of atoms within the crystal and the overall geometry of the molecule .

Chemical Reactions Analysis

The abstract does not provide specific details on the chemical reactions involved in the synthesis or the reactivity of the compound. However, it does mention preliminary herbicidal activity, suggesting that the compound has been tested for its biological efficacy, which could be a result of its chemical reactivity . In a related context, the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives is described, where the condensation and cyclodehydration reactions are key steps. These reactions are indicative of the types of chemical transformations that might be relevant to the synthesis or functionalization of similar compounds .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as its crystal density and molecular weight, have been provided . The chemical properties, while not explicitly detailed in the abstract, can be inferred to some extent from the molecular structure. The presence of a sulfonyl group and the fluorine atom suggests potential sites for reactivity and interactions. The spectral and luminescence properties of related compounds have been studied, demonstrating the influence of the sulfonyl group on the molecular π-electron system and the occurrence of solvation fluorochromia in polar solvents . This information could be relevant when considering the physical and chemical properties of the compound .

Scientific Research Applications

  • Herbicidal Applications : The introduction of fluorine atoms into certain compounds, such as bentranil, has been found to significantly alter their herbicidal properties. For example, fluorobentranil, a compound with fluorine substitution, shows enhanced broad-leaf activity and selectivity in crops like rice, cereals, and maize. This suggests that fluorine-substituted compounds, including those similar to the one , could have potential applications in agriculture as selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

  • Antiproliferative Activities : Pyrazole-sulfonamide derivatives, related in structure to the compound of interest, have been studied for their antiproliferative activities against various cell lines. Some derivatives demonstrated promising antitumor activities, highlighting the potential of sulfonamide-containing compounds in cancer research (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

  • Carbonic Anhydrase Inhibition : Sulfonamides, including those with fluorine atoms, have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Halogenated sulfonamides, in particular, have shown potent inhibitory effects on tumor-associated isozyme CA IX, suggesting potential therapeutic applications in cancer treatment (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

  • Biological Imaging : Certain benzamide derivatives, especially those containing fluorine, have been utilized as molecular imaging probes. For instance, a specific serotonin receptor probe has been used for quantifying receptor densities in Alzheimer's disease patients, indicating the potential of fluorine-containing benzamides in neuroimaging and diagnostic applications (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

  • Reactivity and Stability in Protein Modification : Sulfonyl fluorides, which share structural similarities with the compound , have been explored for their reactivity and stability when modifying proteins. This research is crucial for the development of covalent probe compounds and inhibitors, particularly in the absence of suitable cysteine residues (Mukherjee, Debreczeni, Breed, Tentarelli, Aquila, Dowling, Whitty, & Grimster, 2017).

properties

IUPAC Name

2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c23-20-11-10-18(14-19(20)21(24)27)25-22(28)16-6-8-17(9-7-16)26-31(29,30)13-12-15-4-2-1-3-5-15/h1-14,26H,(H2,24,27)(H,25,28)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJBPHHMISNENU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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